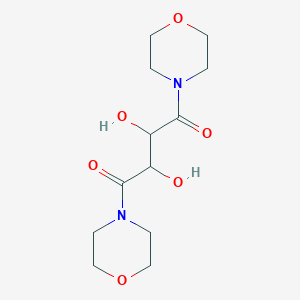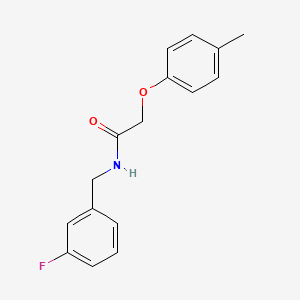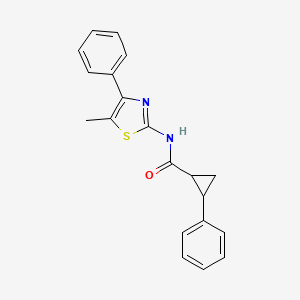
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol, also known as DMDD, is a chemical compound that has gained significant attention in scientific research due to its potential as a tool for studying protein-protein interactions. DMDD is a small molecule that can selectively crosslink proteins, allowing researchers to investigate the structure and function of protein complexes.
Wissenschaftliche Forschungsanwendungen
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has a wide range of applications in scientific research, particularly in the field of protein-protein interactions. 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can be used to selectively crosslink proteins, allowing researchers to investigate the structure and function of protein complexes. This can provide insights into the mechanisms of biological processes and aid in the development of new drugs and therapies.
Wirkmechanismus
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol works by selectively crosslinking proteins through the formation of a covalent bond between lysine and aspartic acid residues. This crosslinking can stabilize protein complexes and prevent their dissociation, allowing researchers to study the interactions between proteins in their native state.
Biochemical and Physiological Effects:
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has been shown to have minimal effects on the biochemical and physiological properties of proteins, making it a useful tool for studying protein-protein interactions. However, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can also cause toxicity in cells at high concentrations, which must be taken into consideration when designing experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is its ability to selectively crosslink proteins, allowing researchers to study protein complexes in their native state. Additionally, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is relatively easy to synthesize and purify, making it accessible to researchers. However, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can also cause toxicity in cells at high concentrations, and its effects on protein function may not be fully understood.
Zukünftige Richtungen
There are many potential directions for future research on 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol. One area of interest is the development of new methods for using 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol to study protein-protein interactions. Additionally, researchers may investigate the effects of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol on different types of proteins and cells, and explore its potential as a therapeutic agent. Finally, further studies may be conducted to better understand the mechanism of action of 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol and its effects on protein function.
Conclusion:
In conclusion, 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol is a useful tool for studying protein-protein interactions in scientific research. Its ability to selectively crosslink proteins allows researchers to investigate the structure and function of protein complexes, providing insights into the mechanisms of biological processes and aiding in the development of new drugs and therapies. While 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol has some limitations and potential toxicity concerns, there are many potential directions for future research on this compound.
Synthesemethoden
1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol can be synthesized through a multistep process involving the condensation of morpholine with diethyl oxalate, followed by the addition of sodium methoxide and acetic anhydride. The resulting product is then purified through recrystallization to obtain 1,4-di-4-morpholinyl-1,4-dioxo-2,3-butanediol in high yield and purity.
Eigenschaften
IUPAC Name |
2,3-dihydroxy-1,4-dimorpholin-4-ylbutane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O6/c15-9(11(17)13-1-5-19-6-2-13)10(16)12(18)14-3-7-20-8-4-14/h9-10,15-16H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTWKYUSPAGIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C(C(=O)N2CCOCC2)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5464153.png)
![N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}-2-propylpentanamide](/img/structure/B5464158.png)
![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5464160.png)

![3-(4-bromophenyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5464175.png)
![5-[(4-acetylphenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5464177.png)
![2-{[(3,4-difluorophenyl)sulfonyl]amino}benzamide](/img/structure/B5464191.png)
![N-methyl-1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5464204.png)
![ethyl 2-(5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5464212.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5464217.png)
![7-[(2-amino-4-methyl-1,3-benzothiazol-6-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5464226.png)
![2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5464228.png)

![dimethyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]acetyl}amino)terephthalate](/img/structure/B5464256.png)